molecular formula C21H27N3O2 B10886832 N-benzyl-N-ethyl-1-[(3-nitrophenyl)methyl]piperidin-4-amine

N-benzyl-N-ethyl-1-[(3-nitrophenyl)methyl]piperidin-4-amine

Cat. No.: B10886832
M. Wt: 353.5 g/mol
InChI Key: IWVNKIIFCPTOSN-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-1-[(3-nitrophenyl)methyl]piperidin-4-amine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with benzyl, ethyl, and nitrophenylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-1-[(3-nitrophenyl)methyl]piperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: Benzylation of the piperidine ring is achieved using benzyl chloride in the presence of a base such as sodium hydride.

    Ethylation: The ethyl group is introduced via an alkylation reaction using ethyl iodide.

    Attachment of the Nitrophenylmethyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-1-[(3-nitrophenyl)methyl]piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and nitrophenylmethyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with azide or cyano groups.

Scientific Research Applications

N-benzyl-N-ethyl-1-[(3-nitrophenyl)methyl]piperidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-1-[(3-nitrophenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-methylbenzylamine: A simpler analog with a methyl group instead of the ethyl group.

    N-ethylbenzylamine: Lacks the nitrophenylmethyl group.

    N-benzylpiperidine: Lacks both the ethyl and nitrophenylmethyl groups.

Uniqueness

N-benzyl-N-ethyl-1-[(3-nitrophenyl)methyl]piperidin-4-amine is unique due to the presence of the nitrophenylmethyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

N-benzyl-N-ethyl-1-[(3-nitrophenyl)methyl]piperidin-4-amine

InChI

InChI=1S/C21H27N3O2/c1-2-23(17-18-7-4-3-5-8-18)20-11-13-22(14-12-20)16-19-9-6-10-21(15-19)24(25)26/h3-10,15,20H,2,11-14,16-17H2,1H3

InChI Key

IWVNKIIFCPTOSN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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